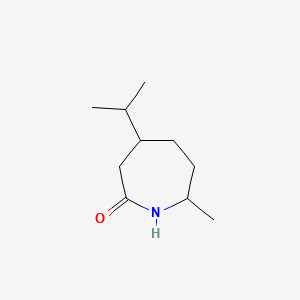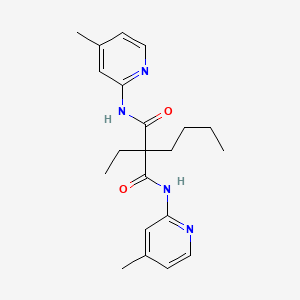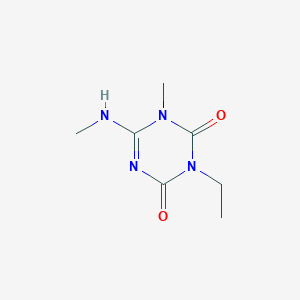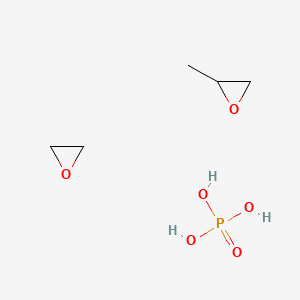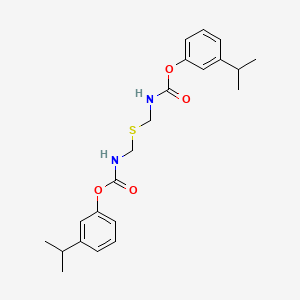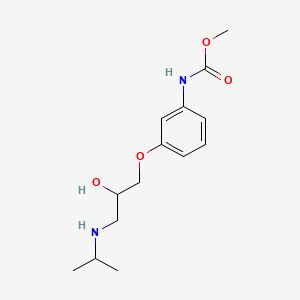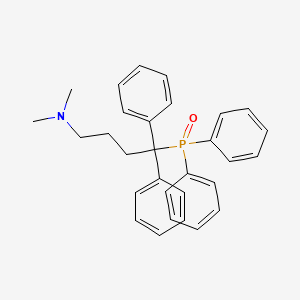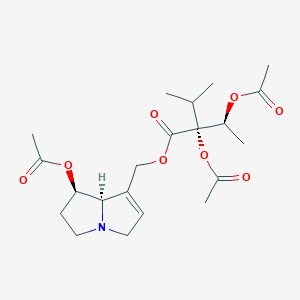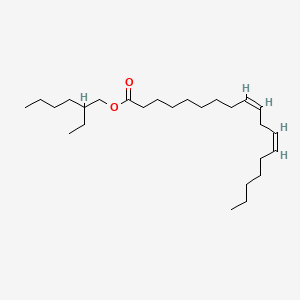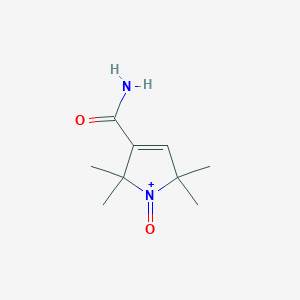
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is a heterocyclic compound with significant interest in various scientific fields. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of the aminocarbonyl group and the tetramethyl substitutions make this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes. For example, the reaction of furan with ammonia over an alumina catalyst at high temperatures can produce pyrrole derivatives . Additionally, metal-catalyzed conversions of primary diols and amines to pyrroles have been developed, offering high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . The pathways involved in its mechanism of action include enzyme inhibition and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Pyrrole: A basic five-membered aromatic ring with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.
Uniqueness: 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo- is unique due to its specific substitutions and functional groups.
This detailed article provides a comprehensive overview of 1H-Pyrrolium, 3-(aminocarbonyl)-2,5-dihydro-2,2,5,5-tetramethyl-1-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
46147-14-2 |
|---|---|
Molecular Formula |
C9H15N2O2+ |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1-oxopyrrol-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h5H,1-4H3,(H-,10,12)/p+1 |
InChI Key |
SSXFGYOPEKRZHL-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C=C(C([N+]1=O)(C)C)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


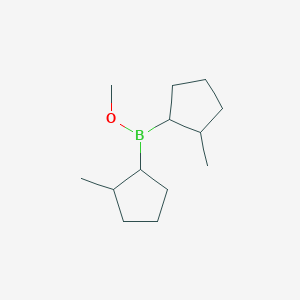
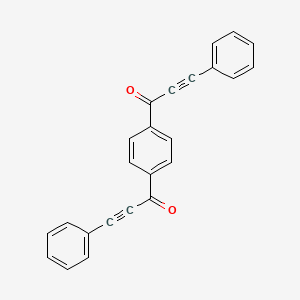
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
